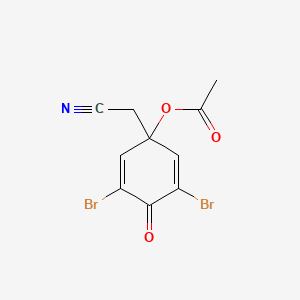
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is a class of organic compounds characterized by the presence of two carbon-carbon double bonds (dienes) conjugated with a carbonyl group (C=O). This conjugation results in a highly reactive structure, making dienones valuable intermediates in organic synthesis. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile can be synthesized through several methods, including:
Oxidation of Dienes: This involves the oxidation of conjugated dienes using oxidizing agents such as potassium permanganate or chromium trioxide.
Acyclic Diene Metathesis (ADMET): This method involves the polymerization of acyclic dienes using catalysts like molybdenum or tungsten compounds.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes, utilizing robust and efficient catalysts to ensure high yields and purity. The choice of method depends on the desired scale and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents.
Reduction: Reduction to corresponding dienes using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Quinones: Formed through oxidation.
Dienes: Formed through reduction.
Substituted Dienones: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of steroidal compounds.
Industry: Utilized in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile involves its ability to undergo various chemical transformations due to its conjugated structure. This reactivity allows it to interact with different molecular targets and pathways. For instance, in biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . In chemical reactions, its conjugated structure facilitates rearrangements and substitutions, making it a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
Quinones: Similar in structure but with two carbonyl groups.
Diones: Compounds with two carbonyl groups but not necessarily conjugated.
Cyclopentadienone: A cyclic compound with similar reactivity.
Uniqueness: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is unique due to its conjugated structure, which imparts high reactivity and versatility in chemical transformations. This makes it distinct from other similar compounds like quinones and diones, which may not exhibit the same range of reactivity .
Eigenschaften
CAS-Nummer |
84713-43-9 |
|---|---|
Molekularformel |
C10H7Br2NO3 |
Molekulargewicht |
348.97 g/mol |
IUPAC-Name |
[3,5-dibromo-1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl] acetate |
InChI |
InChI=1S/C10H7Br2NO3/c1-6(14)16-10(2-3-13)4-7(11)9(15)8(12)5-10/h4-5H,2H2,1H3 |
InChI-Schlüssel |
VHKNISXZWLTRMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N |
Kanonische SMILES |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N |
Key on ui other cas no. |
84713-43-9 |
Synonyme |
3,5-dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile dienone A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















